molecular formula C8H7Br2I B12999400 1,3-Dibromo-2-iodo-4,5-dimethylbenzene

1,3-Dibromo-2-iodo-4,5-dimethylbenzene

Cat. No.: B12999400
M. Wt: 389.85 g/mol
InChI Key: QUVRDURSKSNMKI-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-iodo-4,5-dimethylbenzene is an organic compound with the molecular formula C8H7Br2I It is a derivative of benzene, where two bromine atoms, one iodine atom, and two methyl groups are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-iodo-4,5-dimethylbenzene can be synthesized through a multi-step process involving the bromination and iodination of dimethylbenzene derivatives. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) to form 1,3-dibromo-4,5-dimethylbenzene, followed by iodination to introduce the iodine atom at the 2-position .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, controlled temperatures, and reaction times to achieve the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-iodo-4,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for catalytic hydrogenation.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-2-iodo-4,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-iodo-4,5-dimethylbenzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can participate in electrophilic aromatic substitution reactions, where they are replaced by other functional groups. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the halogen atoms, which affect the overall electron density of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-4,5-dimethylbenzene: Similar structure but lacks the iodine atom.

    1,4-Dibromo-2,5-dimethylbenzene: Different substitution pattern on the benzene ring.

    1-Iodo-2,4-dimethylbenzene: Contains only one iodine atom and lacks bromine atoms.

Uniqueness

1,3-Dibromo-2-iodo-4,5-dimethylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the methyl groups creates a compound with specific electronic and steric properties that can be exploited in various chemical reactions and applications .

Properties

Molecular Formula

C8H7Br2I

Molecular Weight

389.85 g/mol

IUPAC Name

1,3-dibromo-2-iodo-4,5-dimethylbenzene

InChI

InChI=1S/C8H7Br2I/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,1-2H3

InChI Key

QUVRDURSKSNMKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)I)Br

Origin of Product

United States

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